4-(Diphenylmethylen)piperidin

Übersicht

Beschreibung

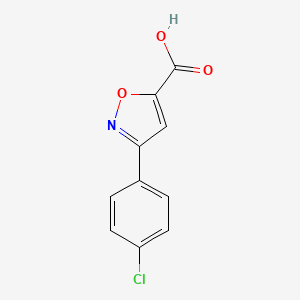

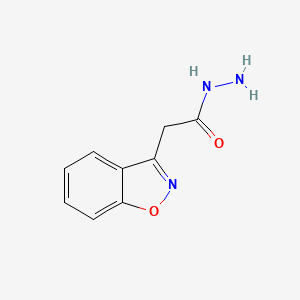

4-(Diphenylmethylene)piperidine, also known as 4-DPMP, is an organic compound with the molecular formula C18H21N. It is a colorless and odorless liquid that is soluble in polar solvents. 4-DPMP is a synthetic compound that is commonly used in laboratory experiments for its wide range of applications. It has been studied extensively for its biochemical and physiological effects and its potential to be used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Piperidinderivate, darunter 4-(Diphenylmethylen)piperidin, haben in der Krebsforschung Potenzial gezeigt. Sie können mehrere Signalwege aktivieren oder hemmen, die für die Krebsregulation entscheidend sind, und zeigen Wirkungen gegen verschiedene Krebsarten wie Eierstock-, Prostata- und Lungenkrebs .

Pharmakologische Eigenschaften

Die pharmakophore Eigenschaften von Piperidinderivaten machen sie wertvoll für die Untersuchung verschiedener therapeutischer Anwendungen. Sie werden in der pharmakologischen Forschung zur Entwicklung von Medikamenten mit analgetischen, entzündungshemmenden und Anti-Alzheimer-Eigenschaften eingesetzt .

Chemische Synthese

In der chemischen Synthese kann This compound als Baustein zur Herstellung komplexer Moleküle verwendet werden. Es ist an intra- und intermolekularen Reaktionen beteiligt, die zu verschiedenen Piperidinderivaten führen .

Arzneimittelforschung

Der Piperidinkern ist ein häufiges Merkmal in vielen Pharmazeutika This compound könnte als Schlüsselzwischenprodukt bei der Entdeckung und Entwicklung neuer Medikamente dienen .

Safety and Hazards

While specific safety and hazard information for 4-(Diphenylmethylene)piperidine was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Zukünftige Richtungen

Piperidines, including 4-(Diphenylmethylene)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Wirkmechanismus

Target of Action

4-(Diphenylmethylene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . The primary targets of this compound are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 4-(Diphenylmethylene)piperidine are those involved in cell proliferation and survival. By interacting with key signaling pathways, this compound can disrupt the normal functioning of cancer cells, leading to cell cycle arrest and reduced cell migration .

Result of Action

The result of the action of 4-(Diphenylmethylene)piperidine is the inhibition of cancer cell proliferation and migration, leading to a decrease in the survivability of cancer cells . This can potentially slow down the progression of the disease and improve patient outcomes.

Biochemische Analyse

Biochemical Properties

4-(Diphenylmethylene)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of various substances . This interaction can lead to the hydroxylation of 4-(Diphenylmethylene)piperidine, affecting its metabolic pathway. Additionally, it interacts with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .

Cellular Effects

4-(Diphenylmethylene)piperidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 4-(Diphenylmethylene)piperidine can alter gene expression, leading to changes in the production of proteins involved in cellular metabolism and other vital processes .

Molecular Mechanism

The molecular mechanism of action of 4-(Diphenylmethylene)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenase, by binding to their active sites . This inhibition can lead to changes in the metabolism of other substances within the cell. Additionally, 4-(Diphenylmethylene)piperidine can activate or inhibit various signaling pathways, leading to alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Diphenylmethylene)piperidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of 4-(Diphenylmethylene)piperidine can also have different effects on cellular function compared to the parent compound. Long-term exposure to 4-(Diphenylmethylene)piperidine in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(Diphenylmethylene)piperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can stimulate certain physiological processes . At higher doses, 4-(Diphenylmethylene)piperidine can exhibit toxic effects, including liver damage and alterations in hematological parameters . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

4-(Diphenylmethylene)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 monooxygenase, which hydroxylates the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The metabolic pathways of 4-(Diphenylmethylene)piperidine also involve interactions with glutamine synthetase-like proteins, which play a role in its initial metabolism .

Transport and Distribution

The transport and distribution of 4-(Diphenylmethylene)piperidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, 4-(Diphenylmethylene)piperidine can bind to plasma proteins, affecting its distribution and accumulation in various tissues . These interactions influence the localization and overall bioavailability of the compound within the body.

Subcellular Localization

The subcellular localization of 4-(Diphenylmethylene)piperidine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate subcellular destinations. The activity of 4-(Diphenylmethylene)piperidine can be influenced by its localization, as it interacts with different biomolecules within these compartments .

Eigenschaften

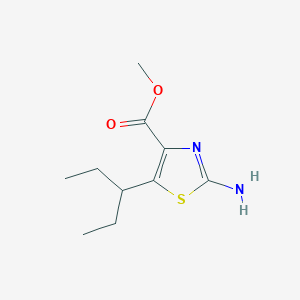

IUPAC Name |

4-benzhydrylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKOFGAQOEDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376291 | |

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50706-57-5 | |

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)